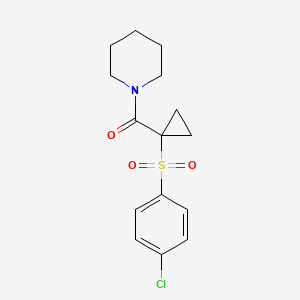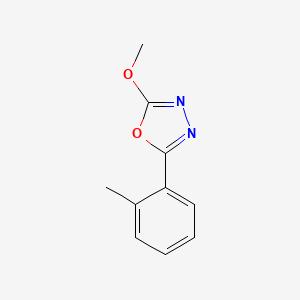
(1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone is a complex organic compound characterized by its unique structural features It contains a cyclopropyl group, a piperidine ring, and a sulfonyl group attached to a chlorophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, using reagents such as sulfonyl chlorides.
Attachment of the Piperidine Ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced to the intermediate compound.
Final Assembly: The final step involves coupling the chlorophenyl moiety with the previously synthesized intermediate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its piperidine ring.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study enzyme interactions and receptor binding due to its complex structure.
Industrial Applications: Potential use in the synthesis of advanced polymers and specialty chemicals.
作用機序
The mechanism of action of (1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the sulfonyl group can form strong hydrogen bonds with biological macromolecules. The compound’s overall structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity.
類似化合物との比較
Similar Compounds
- (1-((4-Methylphenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone
- (1-((4-Fluorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone
- (1-((4-Bromophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone
Uniqueness
(1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the compound’s specific arrangement of functional groups provides a distinct profile in terms of solubility, stability, and overall pharmacokinetic properties.
特性
分子式 |
C15H18ClNO3S |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
[1-(4-chlorophenyl)sulfonylcyclopropyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H18ClNO3S/c16-12-4-6-13(7-5-12)21(19,20)15(8-9-15)14(18)17-10-2-1-3-11-17/h4-7H,1-3,8-11H2 |
InChIキー |
QUJFREQSEDILST-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C2(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)
![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)


![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)
